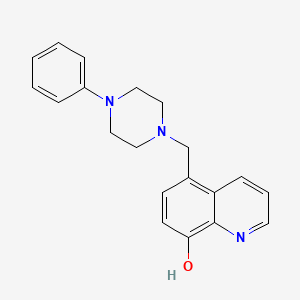
5-((4-苯基哌嗪-1-基)甲基)喹啉-8-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a versatile scaffold that has been extensively studied for its biological activities. The phenylpiperazine moiety is a common feature in molecules that interact with various biological targets, including serotonergic receptors, which are implicated in numerous neurological processes .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired substitution patterns. For instance, the preparation of a structurally similar compound, 4-cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione, was achieved through a sequence of reactions starting from 2,4,5-trifluoroacetophenone . Although the exact synthesis of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol is not detailed in the provided papers, similar synthetic strategies could be employed, involving nucleophilic substitution reactions and protective group strategies.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic methods such as NMR and IR, as well as X
科学研究应用
抗菌和抗真菌特性
5-((4-苯基哌嗪-1-基)甲基)喹啉-8-醇在抗菌和抗真菌治疗领域显示出潜力。8-羟基喹啉的衍生物,包括与5-((4-苯基哌嗪-1-基)甲基)喹啉-8-醇密切相关的化合物,已被确定对革兰氏阴性病原体(如假结核耶尔森菌和沙眼衣原体)的细胞内和细胞外病原体有效(Enquist et al., 2012)。另一项针对类似喹啉-8-醇类似物的研究揭示了对革兰氏阳性和革兰氏阴性生物的有趣抗菌活性,表明具有广谱抗菌功效(Sharma et al., 2008)。
抗抑郁活性
与5-((4-苯基哌嗪-1-基)甲基)喹啉-8-醇在结构上相似的化合物已被评估其抗抑郁样活性。一种这样的化合物,一种新型5-HT3受体拮抗剂,在大鼠抑郁行为模型中表现出显着的抗抑郁作用(Mahesh et al., 2012)。
缓蚀
在材料科学领域,8-羟基喹啉的衍生物,包括与5-((4-苯基哌嗪-1-基)甲基)喹啉-8-醇相关的化合物,已被研究为缓蚀剂。这些化合物在酸性环境中保护碳钢方面显示出很高的效率,表明它们在工业环境中的潜在应用(Faydy et al., 2020)。另一项针对类似化合物的研究报告称,在硫酸中对C40E钢具有优异的缓蚀性能,突出了它们在不同腐蚀条件下的效用(El Faydy et al., 2021)。
金属配合物的合成和表征
研究还集中在合成和表征8-羟基喹啉衍生物的二价过渡金属配合物。这些配合物已被评估其抗菌活性,进一步拓宽了这些化合物在制药和生物医学领域的潜在应用(Patel & Patel, 2017)。
作用机制
Target of Action
The primary target of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol, also known as PPMQ, is carbon steel (CS) . The compound acts as a corrosion inhibitor for carbon steel in acidic environments .
Mode of Action
PPMQ interacts with the surface of carbon steel by physisorption . It forms a protective film on the steel surface, which inhibits the corrosion process . The compound functions as a mixed type inhibitor with a predominant cathodic effect .
Biochemical Pathways
It’s known that the compound interferes with the electrochemical processes that lead to corrosion .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the behavior of PPMQ in the corrosion inhibition context. The inhibition efficiency of PPMQ was found to increase with increasing inhibitor concentration and to decrease with increasing temperature . This suggests that the compound’s effectiveness is influenced by its concentration and the environmental temperature.
Result of Action
The primary result of PPMQ’s action is the reduction of corrosion in carbon steel. The compound achieves this by forming a protective film on the steel surface . Electrochemical measurements have shown that PPMQ can reach an efficiency of up to 96% at an optimal concentration of 10^-3 M at 298 K .
Action Environment
The action of PPMQ is influenced by environmental factors such as temperature and the presence of an acidic medium (1.0 M HCl). The compound’s inhibition efficiency decreases with increasing temperature . This suggests that PPMQ is more effective at lower temperatures. Furthermore, the compound has been tested and found effective in a highly acidic environment (1.0 M HCl), which is commonly encountered in industrial processes .
生化分析
Biochemical Properties
It has been examined as a corrosion inhibitor of carbon steel in a 1 M HCl medium . The compound interacts with the steel surface and forms a protective film
Molecular Mechanism
It has been suggested that the compound functions as a mixed type with predominance cathodic effect
Temporal Effects in Laboratory Settings
In laboratory settings, the inhibition efficiency of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol was found to increase with increasing inhibitor concentration and to decrease with increasing temperature
属性
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19-9-8-16(18-7-4-10-21-20(18)19)15-22-11-13-23(14-12-22)17-5-2-1-3-6-17/h1-10,24H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYPOIEJZBYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)
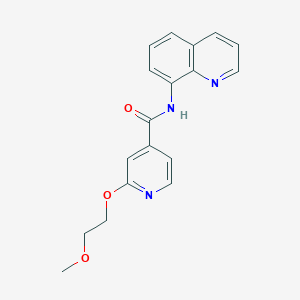
![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)
![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)
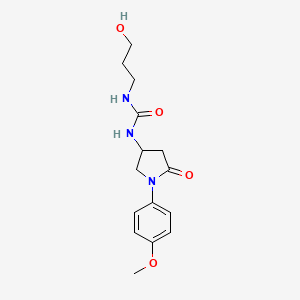
![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)
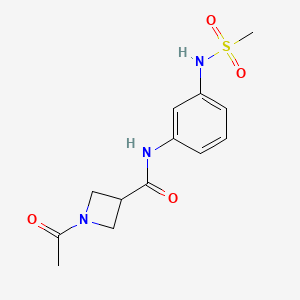
![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)
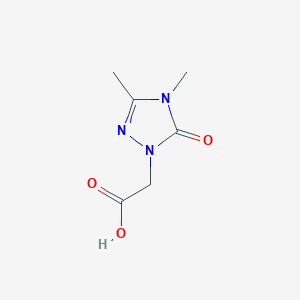
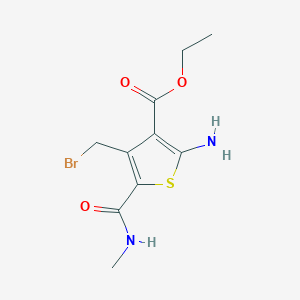
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)